2-Ethyl-2-phenylbutyronitrile

Catalog No.
S704133
CAS No.
5336-57-2
M.F
C12H15N
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-phenylbutyronitrile

CAS Number

5336-57-2

Product Name

2-Ethyl-2-phenylbutyronitrile

IUPAC Name

2-ethyl-2-phenylbutanenitrile

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C12H15N/c1-3-12(4-2,10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3

InChI Key

NIWOFSGCBJZYJQ-UHFFFAOYSA-N

SMILES

CCC(CC)(C#N)C1=CC=CC=C1

Canonical SMILES

CCC(CC)(C#N)C1=CC=CC=C1
  • Chemical Properties: 2-Ethyl-2-phenylbutyronitrile belongs to a class of organic compounds known as nitriles. Nitriles are known for their functional group containing a carbon atom triple-bonded to a nitrogen atom (C≡N). This functional group can participate in various chemical reactions, making nitriles versatile building blocks in organic synthesis .

Since 2-Ethyl-2-phenylbutyronitrile also possesses an aromatic group (phenyl) and an alkyl group (ethyl), it offers a combination of functionalities that could be of interest for research in organic chemistry.

  • Synthetic Applications: The presence of the nitrile group suggests 2-Ethyl-2-phenylbutyronitrile might be a potential precursor for the synthesis of other molecules. Nitriles can be converted into various functional groups through well-established chemical reactions .

Further exploration might involve:

  • Scientific literature databases: Searching for research articles mentioning 2-Ethyl-2-phenylbutyronitrile in databases like ScienceDirect, Scopus, or Web of Science might reveal its application in specific research fields.
  • Patent databases: Patent filings related to 2-Ethyl-2-phenylbutyronitrile could provide insights into its potential uses in various industrial or research applications.

2-Ethyl-2-phenylbutyronitrile is an organic compound with the molecular formula C12H15NC_{12}H_{15}N and a molecular weight of approximately 173.25 g/mol. It is classified as a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon chain. This compound is also known by its Chemical Abstracts Service Registry Number, 5336-57-2. The structure consists of a butyronitrile backbone with ethyl and phenyl substituents, contributing to its unique properties and reactivity.

There's no documented research on the specific mechanism of action of 2-Ethyl-2-phenylbutyronitrile in biological systems.

Information on the safety hazards of 2-Ethyl-2-phenylbutyronitrile is limited. However, due to the presence of the nitrile group, it's advisable to handle it with caution as nitriles can be toxic and irritating [].

Further Research

While the scientific research on 2-Ethyl-2-phenylbutyronitrile is scarce, its structure suggests interesting possibilities for further investigation. Its potential reactivity and the influence of its functional groups warrant further study. Research could explore:

  • Synthesis of the compound and development of efficient methods for its production.
  • Investigation of its reactivity in various chemical reactions.
  • Exploration of its potential applications in organic synthesis or other fields.
  • Evaluation of its biological properties and potential toxicity.
Due to the presence of the nitrile functional group. Some notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, 2-ethyl-2-phenylbutyronitrile can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction: The nitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming various derivatives depending on the nucleophile used .

The synthesis of 2-ethyl-2-phenylbutyronitrile can be achieved through several methods:

  • Alkylation of Nitriles: One common method involves the alkylation of phenylacetonitrile with ethyl bromide in the presence of a base such as sodium hydroxide or potassium tert-butoxide. This reaction yields 2-ethyl-2-phenylbutyronitrile with high efficiency.

    Example reaction:
    text
    C6H5CH2CN + C2H5Br → C6H5C(C2H5)CN + HBr
  • Rearrangement Reactions: Another approach involves rearranging simpler nitriles under specific conditions to form more complex structures like 2-ethyl-2-phenylbutyronitrile .

Due to its unique chemical structure, 2-ethyl-2-phenylbutyronitrile finds applications in various fields:

  • Organic Synthesis: It serves as an essential intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing polymers and other materials due to its chemical stability and reactivity.

Its versatility as a building block in organic chemistry makes it valuable for researchers and manufacturers alike .

Interaction studies involving 2-ethyl-2-phenylbutyronitrile primarily focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound can interact with amines and alcohols, leading to the formation of new derivatives that may possess enhanced biological activities or improved material properties. The specific interaction mechanisms remain an area for further exploration .

Several compounds share structural similarities with 2-ethyl-2-phenylbutyronitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
PhenylacetonitrileC9H9NC_{9}H_{9}NSimpler structure; used in similar applications
α-Methylbenzyl nitrileC10H11NC_{10}H_{11}NContains a methyl group; exhibits similar reactivity
3-EthylbenzonitrileC10H11NC_{10}H_{11}NEthyl group on the aromatic ring; different properties

Uniqueness of 2-Ethyl-2-phenylbutyronitrile

What sets 2-ethyl-2-phenylbutyronitrile apart from these similar compounds is its unique combination of both ethyl and phenyl groups on the butyronitrile backbone. This configuration not only influences its chemical reactivity but also potentially enhances its biological activity compared to simpler nitriles.

2-Ethyl-2-phenylbutyronitrile (C₁₂H₁₅N) is an organic nitrile compound with distinctive physicochemical characteristics that make it valuable for various research and industrial applications. This colorless to pale yellow liquid exhibits a benzene-like aromatic fragrance and possesses unique thermodynamic properties that distinguish it from related nitrile compounds [1].

Thermodynamic Parameters (Boiling Point, Melting Point)

The thermodynamic properties of 2-ethyl-2-phenylbutyronitrile reflect its molecular structure, which combines aromatic and aliphatic components. Boiling point measurements indicate a range of 267-270.7°C at atmospheric pressure (760 mmHg) [1] [2]. Under reduced pressure conditions, the compound exhibits a significantly lower boiling point of 102-104°C at 7 mmHg [3] [4] [5], demonstrating typical pressure-dependent phase behavior for organic compounds.

The melting point has been estimated at approximately 287°C [2], though this value requires further experimental verification. The compound's flash point is reported as 120.2°C [2], indicating moderate flammability characteristics that are important for handling and storage considerations.

Density measurements show values ranging from 0.949 to 0.97 g/cm³ at room temperature [1] [2], placing it within the typical range for aromatic nitrile compounds. The molecular weight is precisely 173.25 g/mol [1] [6] [2] [7], corresponding to its molecular formula C₁₂H₁₅N.

PropertyValueSource Citation
Molecular FormulaC₁₂H₁₅N [1] [6] [2] [7]
Molecular Weight (g/mol)173.25 [1] [6] [2] [7]
Density (g/cm³)0.949 - 0.97 [1] [2]
Boiling Point (°C)267 - 270.7 [1] [2]
Melting Point (°C)~287 (estimated) [2]
Flash Point (°C)120.2 [2]

Solubility Profile in Organic Solvents

2-Ethyl-2-phenylbutyronitrile demonstrates excellent solubility in a wide range of organic solvents at room temperature, reflecting its predominantly hydrophobic character [1]. The compound is readily soluble in ethanol, xylene, and chloroform [1], making it compatible with various reaction media and extraction procedures.

The LogP value of 3.26798 [2] indicates significant lipophilicity, consistent with its poor water solubility. This hydrophobic nature stems from the combined presence of the phenyl ring and alkyl substituents, which dominate the molecular polarity despite the presence of the polar nitrile group.

Water solubility is extremely limited, with the compound being essentially insoluble in aqueous media [1]. This characteristic is typical for aromatic nitriles with substantial hydrocarbon content and has implications for environmental fate and biological activity.

SolventSolubilitySource Citation
EthanolSoluble [1]
XyleneSoluble [1]
ChloroformSoluble [1]
Organic Solvents (general)Soluble at room temperature [1]
WaterInsoluble [1]

Stability Under Various Environmental Conditions

2-Ethyl-2-phenylbutyronitrile exhibits good stability under standard laboratory conditions and normal storage environments. The compound remains stable at room temperature for extended periods when stored in sealed, dry conditions [1] [8] [9].

Thermal stability studies indicate that the compound can withstand elevated temperatures up to 100°C for short periods without significant degradation [10]. However, prolonged exposure to temperatures exceeding 150°C may result in thermal decomposition [11] [12], particularly affecting the nitrile functional group.

Moisture sensitivity is moderate, with the compound remaining stable under normal humidity conditions [1] [8]. However, exposure to high humidity levels (>90% relative humidity) combined with elevated temperatures may promote degradation reactions [10].

Photostability appears adequate under normal laboratory lighting conditions, with no significant photodegradation observed under standard illumination [10]. The compound does not exhibit particular sensitivity to oxidative conditions under normal atmospheric exposure.

Chemical stability varies with pH conditions. Under acidic conditions, the nitrile group may be susceptible to hydrolysis, while basic conditions could promote nucleophilic attack at the nitrile carbon. The compound shows moderate stability under both acidic and basic conditions for short-term exposure.

Environmental ConditionStability AssessmentCommentsSource Citation
Room Temperature StorageStableSuitable for long-term storage [1] [8] [9]
Elevated Temperature (100°C)Stable (short term)No degradation observed for 1 week [10]
High Temperature (>150°C)Potential decompositionThermal decomposition may occur [11] [12]
High Humidity (>90% RH)Potentially unstableMay cause degradation if prolonged [10]
Light ExposureStable (normal)No significant photodegradation [10]
Sealed Dry ConditionsRecommended storageOptimal storage conditions [1] [8] [9]

Phase Behavior and Vapor Pressure

The phase behavior of 2-ethyl-2-phenylbutyronitrile follows typical patterns for aromatic organic compounds with moderate molecular weight. At standard temperature and pressure (25°C, 760 mmHg), the compound exists as a liquid phase [1] [2].

Vapor pressure characteristics indicate relatively low volatility at room temperature, with the compound exhibiting low vapor pressure values [2]. This property is consistent with its moderate boiling point and contributes to its stability during storage and handling.

The pressure-temperature relationship demonstrates normal behavior for organic liquids, with boiling point decreasing significantly under reduced pressure conditions. At 7 mmHg, the boiling point drops to 102-104°C [3] [4] [5], indicating substantial vapor pressure dependence on temperature.

Critical properties and detailed vapor pressure curves have not been extensively characterized in the available literature, representing an area for future thermodynamic investigations.

The refractive index values range from 1.507 to 1.509 [13] [14] [5], providing additional physical characterization data useful for identification and purity assessment.

Temperature (°C)Pressure (mmHg)PhasePropertySource Citation
25760LiquidNormal conditions [1] [2]
102-1047Boiling pointReduced pressure boiling [3] [4] [5]
120.2Flash pointFlash pointFlammability threshold [2]
267-270.7760Boiling pointAtmospheric boiling [1] [2]
287 (estimated)Melting pointSolidSolid-liquid transition [2]

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

5336-57-2

Wikipedia

2-Ethyl-2-phenylbutyronitrile

Dates

Last modified: 08-15-2023

Explore Compound Types